5-methyl-2-[(methylsulfanyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Description
5-Methyl-2-[(methylsulfanyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core. Key structural attributes include:
- Position 5: A methyl group.
- Position 2: A methylsulfanylmethyl (–CH2–S–CH3) substituent.
- Position 4: A ketone (oxo) group.
- Position 6: A carboxylic acid (–COOH) moiety.
Properties
IUPAC Name |
5-methyl-2-(methylsulfanylmethyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-4-6-8(13)11-5(3-16-2)12-9(6)17-7(4)10(14)15/h3H2,1-2H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYWLPJFYFWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-2-[(methylsulfanyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 733030-95-0) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure
The compound can be described using the following IUPAC name:
5-methyl-2-[(methylsulfanyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid . Its molecular formula is with a molecular weight of approximately 246.32 g/mol.
Antimicrobial Properties
Research has indicated that thienopyrimidine derivatives exhibit notable antibacterial and antimycobacterial activity. A study assessed various thieno[2,3-d]pyrimidine derivatives, including compounds similar to 5-methyl-2-[(methylsulfanyl)methyl]-4-oxo, against several bacterial strains. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains such as Mycobacterium tuberculosis and Mycobacterium avium.
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 5-methyl-2-[(methylsulfanyl)methyl]-4-oxo | M. tuberculosis | 64 µg/mL |
The presence of a substituted amido or imino side chain at position 3 was found to enhance antimicrobial activity significantly, highlighting the importance of structural modifications in developing potent antimicrobial agents .
Cytotoxicity Studies
In addition to antimicrobial efficacy, cytotoxicity assessments were performed using hemolytic assays to evaluate the safety profile of these compounds. The most potent derivatives displayed non-toxic behavior up to a concentration of 200 µmol/L, suggesting a favorable therapeutic index for further development .
Case Studies
A notable case study involved the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives. Among them, specific compounds demonstrated exceptional antibacterial properties while maintaining low toxicity levels. These findings suggest that modifications to the thienopyrimidine core can lead to new therapeutic agents with enhanced efficacy against resistant bacterial strains .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
The methanesulfonyl group in ’s compound increases acidity and hydrogen-bonding capacity compared to the target’s neutral methylsulfanylmethyl group .
Ethoxycarbonyl (COOEt) and methyl ester (COOMe) groups are common prodrug strategies to improve membrane permeability .
Biological Activity :
- Antimicrobial Activity : ’s analog with a phenyl group at position 3 and oxo at position 2 showed antimicrobial effects, suggesting that aromatic substituents at position 3 may enhance target binding .
- Enzyme Inhibition : The carboxamide derivative in demonstrated thymidine phosphorylase (TP) inhibition, a target in cancer therapy, highlighting the role of hydrogen-bonding groups at position 6 .
Q & A
Q. What are the established synthetic routes for 5-methyl-2-[(methylsulfanyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted thiophene precursors with urea or thiourea derivatives under acidic or basic conditions. For example:
- Step 1: Condensation of 2-aminothiophene-3-carboxylic acid derivatives with methylsulfanylmethyl ketones to form the pyrimidine ring.
- Step 2: Oxidation of intermediates using agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the 4-oxo group.
- Optimization: Solvent choice (e.g., DMF or ethanol), temperature control (70–100°C), and catalytic bases (e.g., triethylamine) significantly affect yield. For instance, using ethanol as a solvent at 80°C improves purity by reducing side reactions .
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key signals include the methylsulfanyl group (δ 2.1–2.3 ppm) and the pyrimidine ring protons (δ 7.5–8.2 ppm).
- ¹³C NMR: The 4-oxo carbonyl resonates at δ 165–170 ppm .
- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) confirm the molecular weight (C₁₁H₁₀N₂O₃S₂; theoretical m/z 282.0).
- X-ray Crystallography: Resolves tautomeric forms (e.g., 3H vs. 4H configurations) and hydrogen-bonding patterns in the solid state .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer: Discrepancies often arise from solvation effects or tautomerism. Approaches include:
- Solvent-Corrected DFT Calculations: Use COSMO-RS to model solvent interactions and compare with experimental solubility (e.g., in DMSO or water).
- Tautomer Stability Analysis: Evaluate the equilibrium between 3H and 4H tautomers via pH-dependent NMR or computational Gibbs free energy calculations.
- Bioassay Validation: Repeat assays under controlled redox conditions (e.g., anaerobic chambers) to prevent oxidation of the methylsulfanyl group, which may alter activity .
Q. How does the methylsulfanyl substituent influence the compound’s pharmacological profile compared to analogs?
Methodological Answer: The methylsulfanyl group enhances lipophilicity (logP ~1.8), improving membrane permeability. Comparative studies with des-methylsulfanyl analogs show:
Q. What analytical methods are recommended for assessing purity and stability in long-term storage?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Acceptable purity: ≥95% .
- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 6 months. Monitor degradation via LC-MS for sulfoxide formation (m/z +16) .
Q. How can computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies using Gaussian09 at the B3LYP/6-31G* level. The 4-oxo group acts as an electrophilic site (LUMO = -1.8 eV), while the thieno ring participates in nucleophilic attacks (HOMO = -5.3 eV).
- Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions (blue zones) for targeted functionalization .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer: Key issues include:
- Exothermic Reactions: Use jacketed reactors with temperature control (<5°C) during thiourea cyclization to prevent decomposition.
- Purification: Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
